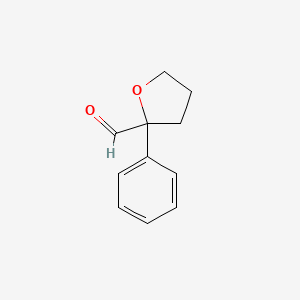![molecular formula C8H16ClNO2 B13470005 2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride](/img/structure/B13470005.png)
2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 It is a derivative of acetic acid, where the acetic acid moiety is substituted with a cyclobutyl ring bearing a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification or amidation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may play a role in binding to active sites, while the cyclobutyl ring and acetic acid moiety contribute to the overall molecular conformation and stability. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)acetic acid: Similar structure but lacks the cyclobutyl ring.
Cyclobutylacetic acid: Contains the cyclobutyl ring but lacks the dimethylamino group.
Dimethylaminoethanol: Contains the dimethylamino group but has a different backbone structure.
Uniqueness
2-[3-(Dimethylamino)cyclobutyl]acetic acid hydrochloride is unique due to the combination of the cyclobutyl ring and the dimethylamino group attached to the acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
2-[3-(dimethylamino)cyclobutyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)7-3-6(4-7)5-8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H |
InChIキー |
XKPLNTHZOUXHPM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CC(C1)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



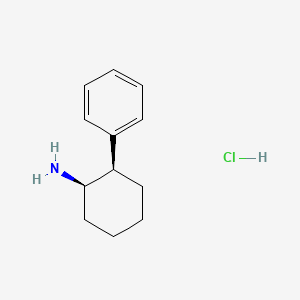
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
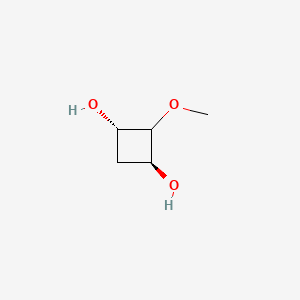
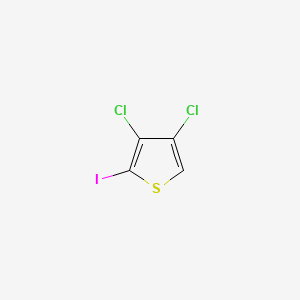
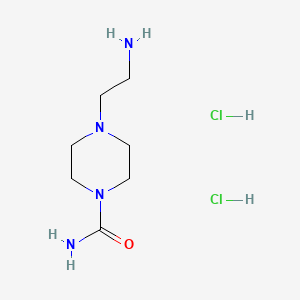
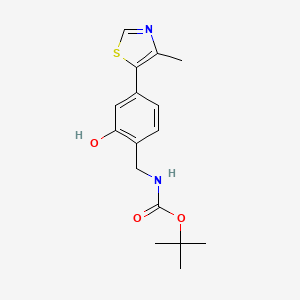
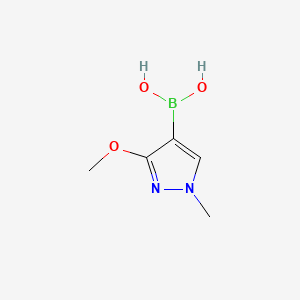
![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
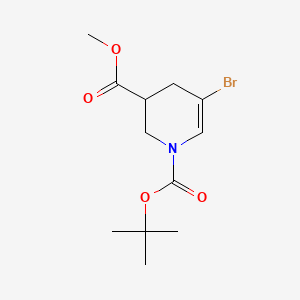
![tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13469989.png)
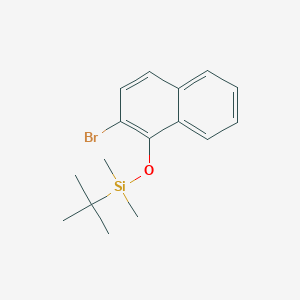
![2-chloro-4-fluoro-N-methyl-N-[methyl(propan-2-yl)sulfamoyl]-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13469992.png)
